1-(3,4-dihydro-2H-1-benzopyran-8-yl)methanamine hydrochloride
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Overview
Description
1-(3,4-dihydro-2H-1-benzopyran-8-yl)methanamine hydrochloride is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by the presence of a benzopyran ring system with an amine group attached to it, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-2H-1-benzopyran-8-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving phenolic compounds and aldehydes or ketones under acidic or basic conditions.
Introduction of the Amine Group: The amine group can be introduced through a reductive amination reaction, where the benzopyran compound is reacted with an amine and a reducing agent such as sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Ensuring the availability of high-purity starting materials.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydro-2H-1-benzopyran-8-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-(3,4-dihydro-2H-1-benzopyran-8-yl)methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and cardiovascular diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-1-benzopyran-8-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and potentially providing therapeutic benefits in neurological conditions.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1-benzopyran-8-amine: A structurally similar compound with potential biological activities.
(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine: Another benzopyran derivative with different substituents on the ring system.
Uniqueness
1-(3,4-dihydro-2H-1-benzopyran-8-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H14ClNO |
---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
3,4-dihydro-2H-chromen-8-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c11-7-9-4-1-3-8-5-2-6-12-10(8)9;/h1,3-4H,2,5-7,11H2;1H |
InChI Key |
MRDAPKLKBSLNLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)CN)OC1.Cl |
Origin of Product |
United States |
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